Donepezil-d4 (hydrochloride)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of Donepezil-d4 (hydrochloride)
An In-Depth Technical Guide to the Chemical Properties and Structure of Donepezil-d4 (hydrochloride)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of Donepezil-d4 (hydrochloride), a deuterated analog of the acetylcholinesterase inhibitor Donepezil. The primary audience for this guide includes researchers, analytical chemists, and drug development professionals who utilize stable isotope-labeled compounds. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, particularly its critical role as an internal standard in quantitative bioanalysis.
Introduction: The Rationale for Isotopic Labeling
Donepezil is a cornerstone therapeutic agent for the palliative treatment of mild to moderate Alzheimer's disease.[1] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function which is deficient in Alzheimer's patients.[1][4]
The development and clinical application of a drug like Donepezil necessitate robust and accurate bioanalytical methods to study its pharmacokinetics, bioavailability, and therapeutic drug monitoring. This is where Donepezil-d4, the deuterated isotopologue of Donepezil, becomes indispensable.
Why Deuterate? The Power of a "Heavy" Internal Standard In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as Donepezil-d4, are considered the "gold standard" for this purpose.[5] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass. This mass shift is easily detected by a mass spectrometer, allowing for its differentiation from the endogenous, non-labeled drug. Crucially, the physicochemical properties of the deuterated form are nearly identical to the non-labeled drug, ensuring it experiences the same extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations and matrix effects during analysis.[5]
Chemical Structure and Physicochemical Properties
The fundamental structure of Donepezil-d4 is identical to that of Donepezil, with the exception of four hydrogen atoms being replaced by deuterium atoms. The labeling is typically on the benzyl and methyl groups attached to the piperidine ring.
Chemical Structure
The IUPAC name for Donepezil-d4 (hydrochloride) is 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride.[6]
Caption: Chemical structure of Donepezil-d4 (hydrochloride).
Core Properties
The key physicochemical data for Donepezil-d4 (hydrochloride) are summarized in the table below. This information is critical for designing analytical methods, preparing standard solutions, and ensuring proper storage.
| Property | Value | Source(s) |
| Formal Name | 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride | [6] |
| CAS Number | 1219798-88-5 | [6][7] |
| Molecular Formula | C₂₄H₂₅D₄NO₃ • HCl | [6] |
| Molecular Weight | 420.0 g/mol | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6][8] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMF: ~1 mg/mL; DMSO: ~1 mg/mL; Ethanol: ~1 mg/mL | [6][7] |
| UV max | 231, 269, 313 nm | [6] |
Mechanism of Action: A Molecular Perspective
The therapeutic and biological activity of Donepezil-d4 is identical to that of non-labeled Donepezil. It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).
-
Binding: Donepezil binds to the active site of the AChE enzyme. This prevents the natural substrate, acetylcholine (ACh), from accessing the site.
-
Inhibition: By blocking the enzyme, the hydrolysis of ACh into acetate and choline is prevented.
-
Increased ACh: This leads to an accumulation of ACh in the synaptic cleft, enhancing the cholinergic neurotransmission that is impaired in Alzheimer's disease.[1][2]
The selectivity of Donepezil for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme found in the periphery, is a key attribute that contributes to its favorable side-effect profile.[6][8]
Caption: Mechanism of AChE inhibition by Donepezil.
Analytical Methodologies and Characterization
The structural integrity, isotopic purity, and identity of Donepezil-d4 are confirmed using a suite of modern analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for both characterizing Donepezil-d4 and utilizing it in quantitative assays.
-
Confirmation of Mass: High-resolution MS (HRMS) confirms the elemental composition and exact mass, verifying the incorporation of four deuterium atoms.
-
Quantitative Analysis (LC-MS/MS): In bioanalytical applications, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting the protonated parent molecule (precursor ion) and a specific fragment (product ion) for maximum sensitivity and selectivity.
-
Donepezil (Analyte): The transition monitored is typically m/z 380.6 → 91.1.[9][10] The product ion at m/z 91.1 corresponds to the stable tropylium cation formed from the benzyl group.[11]
-
Donepezil-d4 (Internal Standard): A common transition is m/z 384.2 → 245.1.[9][10] The mass shift of +4 Da in the precursor ion confirms the d4 labeling. The different product ion is chosen to ensure no cross-talk from the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of Donepezil and its analogs. For Donepezil-d4, NMR is primarily used to:
-
Confirm the overall molecular structure.
-
Verify the specific sites of deuterium incorporation by observing the absence of corresponding proton signals in the ¹H NMR spectrum.[12]
High-Performance Liquid Chromatography (HPLC)
Chromatographic separation is essential to resolve Donepezil from endogenous matrix components prior to MS detection.
-
Stationary Phase: Reversed-phase columns, such as a C18, are commonly employed.[13][14]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with acid) and an organic modifier like acetonitrile or methanol.[9][13][14] The isocratic or gradient elution is optimized to achieve a sharp peak shape and a short run time, often under 5 minutes.[9][14]
Core Application: Bioanalytical Quantification Workflow
The primary and most critical application of Donepezil-d4 is as an internal standard for the accurate quantification of Donepezil in biological samples such as human plasma.[5][9][14]
Experimental Protocol: Quantification of Donepezil in Human Plasma
This protocol is a representative example based on validated methods published in the scientific literature.[9][10][14]
1. Preparation of Standards:
- Prepare a primary stock solution of Donepezil and Donepezil-d4 (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol:water.[9]
- Perform serial dilutions to create working solutions for calibration curve standards and quality control (QC) samples.
2. Sample Preparation (Liquid-Liquid Extraction - LLE):
- Aliquot 200 µL of human plasma sample (blank, calibrator, QC, or unknown) into a polypropylene tube.
- Add a small, precise volume (e.g., 20 µL) of the Donepezil-d4 internal standard working solution to every tube.
- Add 1.5 mL of an extraction solvent mixture, such as hexane:ethyl acetate (70:30 v/v).[9][14]
- Vortex vigorously for 3-5 minutes to ensure thorough extraction of the analyte and IS into the organic phase.
- Centrifuge at high speed (e.g., 4000 rpm for 5 min) to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.
- Transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
- LC System: UPLC or HPLC system.
- Column: Thermo Hypersil Gold C18 (or equivalent).[9][14]
- Mobile Phase: Isocratic elution with a mixture of buffered aqueous solution and acetonitrile.[9][14]
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 3 - 5 µL.[14]
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Donepezil: m/z 380.6 → 91.1
- Donepezil-d4: m/z 384.2 → 245.1
4. Data Processing:
- Integrate the peak areas for both the Donepezil and Donepezil-d4 MRM transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.
- Determine the concentration of Donepezil in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Workflow Visualization
Caption: Bioanalytical workflow for Donepezil quantification.
Conclusion
Donepezil-d4 (hydrochloride) is a chemically stable, isotopically enriched analog of Donepezil. Its structural and chemical properties make it an exemplary internal standard for mass spectrometry-based bioanalysis. The use of Donepezil-d4 allows for the development of highly accurate, precise, and robust analytical methods, which are fundamental to the non-clinical and clinical development of Donepezil and related compounds. This guide has detailed its structure, properties, and the validated workflows that underscore its importance in modern pharmaceutical science.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. [Link]
-
Patsnap. What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]
-
WebMD. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
PubMed. Donepezil: an update. [Link]
-
Patsnap. What is Donepezil Hydrochloride used for?. Patsnap Synapse. [Link]
-
International Journal of Pharmaceutical Sciences and Research. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. [Link]
-
PubMed. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. Product ion mass spectra of (a) donepezil and (b) cisapride (internal standard). [Link]
-
National Center for Biotechnology Information. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]
-
SciSpace. RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5741, Donepezil Hydrochloride. [Link]
-
TSI Journals. Analytical determination of donepezil hydrochloride in pharmaceutical formulations and urine samples. [Link]
-
ResearchGate. (PDF) Development and validation of analytical method for determination of donepezil hydrochloride in pure and dosage forms. [Link]
-
ResearchGate. (PDF) Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Donepezil HCL Tablets for Drug Delivery. [Link]
-
New Drug Approvals. DONEPEZIL SYNTHESIS. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
ResearchGate. Structure diagram of donepezil hydrochloride: (a) single-molecular... [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11697764, Donepezil Hydrochloride Monohydrate. [Link]
-
ResearchGate. Structures of donepezil hydrochloride-based cholinesterase inhibitors,... [Link]
-
PLOS One. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]
-
PubMed. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
PubMed. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]
-
USP-NF. Donepezil Hydrochloride. [Link]
-
PubMed. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group. [Link]
Sources
- 1. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Donepezil-d4 (hydrochloride)
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Development
Isotopic labeling, the strategic replacement of an atom with its isotope, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. In the development of pharmaceuticals, stable isotopes like deuterium (²H or D) serve as invaluable tools for tracing the metabolic fate of a drug candidate. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably affecting the rates of metabolic reactions involving carbon-hydrogen bond cleavage. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its efficacy, and reducing the formation of toxic metabolites.[1][]
Donepezil, a reversible acetylcholinesterase inhibitor marketed as Aricept, is a primary therapeutic agent for managing the symptoms of Alzheimer's disease.[3][4] Understanding its metabolic pathways is crucial for optimizing its therapeutic index. This guide provides a detailed technical overview of a synthetic route to Donepezil-d4 hydrochloride, a deuterated analog of Donepezil, intended for use as an internal standard in quantitative bioanalysis or for pharmacokinetic studies.
Strategic Approach to the Synthesis of Donepezil-d4
The synthesis of Donepezil-d4 necessitates a strategic placement of deuterium atoms on the molecule. A common and effective approach involves introducing deuterium at metabolically labile positions. For Donepezil, the N-benzyl group is a known site of metabolism. Therefore, incorporating deuterium into this moiety is a logical strategy. The presented synthesis focuses on the use of a deuterated benzylating agent to introduce the isotopic label.
The core of the synthetic strategy revolves around the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[3] However, to introduce the deuterium label, we will modify this approach by first preparing the piperidine fragment and then introducing the deuterated benzyl group.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of Donepezil-d4 hydrochloride.
Caption: Synthetic workflow for Donepezil-d4 hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one
This initial step involves an aldol condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This reaction forms the unsaturated intermediate which is a common precursor in various Donepezil synthesis routes.[5][6]
-
Materials:
-
5,6-Dimethoxy-1-indanone
-
Pyridine-4-carboxaldehyde
-
Sodium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise to the stirred mixture at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one.
-
Step 2: Synthesis of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one
The second step involves the reduction of both the exocyclic double bond and the pyridine ring of the intermediate from Step 1. This is typically achieved through catalytic hydrogenation.[7]
-
Materials:
-
5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Suspend 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of PtO₂ or Pd/C to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one.
-
Step 3: N-Alkylation with Benzyl-d5-bromide to form Donepezil-d4
This crucial step introduces the deuterium label onto the piperidine nitrogen via N-alkylation using a deuterated benzylating agent.
-
Materials:
-
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one
-
Benzyl-d5-bromide (or a suitable deuterated benzyl halide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile
-
-
Procedure:
-
Dissolve 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl-d5-bromide to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Donepezil-d4.
-
Step 4: Formation of Donepezil-d4 Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.
-
Materials:
-
Donepezil-d4
-
Hydrochloric acid (in a suitable solvent like isopropanol or ether)
-
Isopropanol or Ethyl acetate
-
-
Procedure:
-
Dissolve the purified Donepezil-d4 in a minimal amount of isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in isopropanol or ether to the stirred solution.
-
Stir the mixture for a short period, during which the hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Donepezil-d4 hydrochloride.
-
Characterization and Quality Control
The successful synthesis of Donepezil-d4 hydrochloride must be confirmed through rigorous analytical characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the molecular structure and assess the degree of deuteration. | The spectrum should be consistent with the structure of Donepezil, with a significant reduction or absence of signals corresponding to the benzyl protons.[8][9] |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | The spectrum should show the expected number of carbon signals for Donepezil. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the incorporation of deuterium atoms. | The molecular ion peak should correspond to the mass of Donepezil-d4. For example, using UPLC-MS/MS, the m/z for Donepezil is 380.6, while for Donepezil-d4 it would be approximately 384.2.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak should be observed, indicating high purity. |
Application in Pharmacokinetic Studies
Donepezil-d4 hydrochloride is an ideal internal standard for the quantification of Donepezil in biological matrices such as plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while its different mass allows for distinct detection. This leads to highly accurate and precise quantification, which is essential for reliable pharmacokinetic analysis.[10][14]
Conclusion
The synthesis of Donepezil-d4 hydrochloride is a multi-step process that requires careful execution and rigorous purification and characterization. The strategic introduction of deuterium into the N-benzyl group provides a valuable tool for researchers in drug metabolism and pharmacokinetics. The availability of high-quality, isotopically labeled internal standards like Donepezil-d4 is critical for the accurate bioanalysis that underpins the development of safer and more effective pharmaceuticals.
References
-
DONEPEZIL SYNTHESIS - New Drug Approvals. (2013, August 2). Retrieved from [Link]
-
Sharma, R., Strelevitz, T. J., Gao, H., Liras, J., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]
-
Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72. [Link]
-
Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(7), 675–683. [Link]
-
Sharma, R. K., Strelevitz, T. J., Gao, H., Liras, J., & Vaz, A. D. N. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Costanzo, P., Cariati, L., Desiderio, M. A., De Nino, A., Nardi, M., Oliverio, M., & Procopio, A. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 516–521. [Link]
-
Gaonkar, S. L., & Rai, K. M. L. (2006). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 36(15), 2223–2228. [Link]
-
Costanzo, P., Cariati, L., Desiderio, M. A., De Nino, A., Nardi, M., Oliverio, M., & Procopio, A. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS medicinal chemistry letters, 7(5), 516–521. [Link]
- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (2005). Process for the preparation of donepezil.
-
Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and clinical pharmacology, 26(2), 64–72. [Link]
- Harbeson, S. L., & Tung, R. D. (2015). Deuterated Drugs. Innovations in clinical neuroscience, 12(7-8), 24–28.
-
Product ion mass spectra of (a) donepezil and (b) cisapride (internal standard). (n.d.). Retrieved from [Link]
-
Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Gaonkar, S. L., & Rai, K. M. L. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]
-
Gaonkar, S. L., & Rai, K. M. L. (2017, July 15). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
-
Donepezil. (n.d.). PubChem. Retrieved from [Link]
-
Kumar, A., Singh, B., Kumar, R., & Singh, R. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & pharmaceutical bulletin, 58(9), 1157–1160. [Link]
-
Bolarinwa, O. A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1169. [Link]
-
Bolarinwa, O. A., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]
-
Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. (n.d.). PubMed Central. Retrieved from [Link]
-
Park, T.-J., Ko, D., & Kim, Y. (2012). Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy. Bulletin of The Korean Chemical Society. [Link]
-
Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. (n.d.). SciELO. Retrieved from [Link]
-
Green and sensitive stability-indicating spectrofluorimetric assay method for the determination of donepezil HCl in pure and tablet dosage form and its kinetic application. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic profile of α‐deuteration of donepezil 1 g. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. (2025, December 10). ResearchGate. [Link]
- Deuterated derivatives of donepezil. (n.d.). Google Patents.
-
Bolarinwa, O. A., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PubMed. [Link]
-
First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer's Disease. (2020, December 27). PubMed Central. [Link]
-
Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]
-
Deuterated Donepezil - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]
-
Differential response to donepezil in MRI subtypes of mild cognitive impairment. (2023, June 23). PubMed Central. [Link]
-
Chemical structure of donepezil (the asterisk indicates the chiral center). (n.d.). ResearchGate. Retrieved from [Link]
-
New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Differential response to donepezil in MRI subtypes of mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Donepezil-d4
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Donepezil. It offers troubleshooting strategies and detailed protocols focused on the proper use of its stable isotope-labeled internal standard, Donepezil-d4, to ensure data integrity and method robustness.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical concern in the bioanalysis of Donepezil?
A1: The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Donepezil.[1] These components include salts, lipids, proteins, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of Donepezil in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method, leading to erroneous results.[3][4] Phospholipids are a major cause of ion suppression in plasma samples.[5]
Q2: How does using Donepezil-d4 as an internal standard help mitigate matrix effects?
A2: Donepezil-d4 is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Donepezil, except that four hydrogen atoms have been replaced with deuterium. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1][6][7] The mass spectrometer distinguishes between Donepezil and Donepezil-d4 based on their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized.[1][6] This ensures that even if the absolute signal intensity fluctuates between samples due to matrix differences, the ratio remains constant, allowing for reliable quantification.[8][9]
Q3: What are the most common sources of matrix effects when analyzing Donepezil in plasma?
A3: The primary sources of matrix effects in plasma are endogenous components that are often co-extracted with Donepezil. These include:
-
Phospholipids: Abundant in plasma, these are notorious for causing significant ion suppression in electrospray ionization (ESI).[5]
-
Salts and Proteins: If not adequately removed during sample preparation, high concentrations of salts and residual proteins can alter the ionization efficiency.[2][10]
-
Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the patient's plasma can co-elute and interfere with Donepezil's ionization.[2]
-
Exogenous Contaminants: Substances introduced during sample collection or preparation, such as anticoagulants (e.g., EDTA, heparin) or materials leaching from plasticware, can also contribute.[2][11]
Q4: How is the matrix effect quantitatively assessed during method validation?
A4: The matrix effect is quantified by calculating the Matrix Factor (MF), as recommended by regulatory bodies like the FDA.[12][13] The process involves comparing the response of an analyte in the presence of the matrix to its response in a clean solution.
The calculation is as follows: Matrix Factor (MF) = (Peak Response of Analyte Spiked into Extracted Blank Matrix) / (Peak Response of Analyte in Neat Solution) [3]
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 suggests ion suppression.[2]
-
An MF > 1 indicates ion enhancement.[2]
For a robust method, the IS-normalized MF (calculated by dividing the analyte MF by the IS MF) should be close to 1.0, and the coefficient of variation (CV) across at least six different lots of the biological matrix should be ≤15%.[2]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of Donepezil in biological samples.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or lots of matrix. The internal standard (Donepezil-d4) may not be adequately compensating for the variability. | 1. Verify Co-elution: Ensure that the chromatographic peaks for Donepezil and Donepezil-d4 completely overlap. Even a slight separation can mean they experience different matrix effects, compromising correction.[7] Adjust the gradient or mobile phase if necessary. 2. Improve Sample Cleanup: The existing sample preparation may be insufficient. Switch from a simple protein precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.[1][4] 3. Evaluate Different Matrix Lots: During validation, test at least six different sources of blank matrix to ensure the method is robust against inter-individual biological variability.[2] |
| Low Analyte Signal / Poor Sensitivity (Ion Suppression) | Co-elution of endogenous components, most commonly phospholipids in plasma. Contamination in the LC-MS system can also contribute to a suppressed signal.[14] | 1. Identify Suppression Zone: Perform a post-column infusion experiment. Infuse a constant flow of Donepezil solution post-column while injecting an extracted blank matrix sample. A dip in the baseline signal indicates the retention time where suppression occurs.[10][15] 2. Optimize Chromatography: Adjust the LC gradient to shift the Donepezil peak away from the ion suppression zone.[1] 3. Enhance Sample Preparation: Use an SPE method specifically designed to remove phospholipids. Mixed-mode or polymeric SPE sorbents are often effective.[5][16] 4. Check System Cleanliness: A dirty ion source can exacerbate suppression.[14] Perform routine cleaning and maintenance of the MS source and interface. |
| Inconsistent Internal Standard (IS) Response | The IS itself is experiencing significant and variable matrix effects or its recovery is inconsistent. This can happen if the IS is added to the sample too late in the preparation process. | 1. Add IS Early: Ensure Donepezil-d4 is added to the biological sample before any extraction steps begin. This allows it to track the analyte through the entire process, compensating for both extraction recovery and matrix effects.[8] 2. Investigate IS Purity: Verify the isotopic and chemical purity of the Donepezil-d4 standard. Any presence of unlabeled Donepezil can artificially inflate the analyte response.[6] 3. Check for IS-Specific Issues: In rare cases, the deuteration can cause a slight change in retention time (isotopic effect).[6] Confirm co-elution as described above. |
| Method Fails Accuracy/Precision Criteria in Lipemic or Hemolyzed Samples | Lipids (in lipemic samples) or excess cellular components (in hemolyzed samples) introduce a different set of interfering matrix components not present in normal plasma. | 1. Validate with Challenged Matrices: As per FDA guidance, method validation should include an evaluation of matrix effects using hemolyzed and lipemic plasma to ensure the method is rugged.[12] 2. Implement a More Robust Extraction: LLE or specific SPE protocols can be more effective at removing the high lipid content in lipemic samples compared to protein precipitation.[5] |
Visualizing the Solution: How Donepezil-d4 Works
The following diagram illustrates the core principle of using a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects. Both the analyte (Donepezil) and the SIL-IS (Donepezil-d4) are suppressed equally, but their ratio remains constant, enabling accurate quantification.
Caption: SIL-IS corrects for ion suppression.
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
For robust removal of matrix interferences from plasma, particularly phospholipids, a well-designed SPE protocol is superior to simpler methods like protein precipitation.[1][16] The following is a general-purpose protocol using a polymeric reversed-phase SPE cartridge, which can be adapted for Donepezil.
Objective: To extract Donepezil and Donepezil-d4 from human plasma while minimizing matrix components.
Materials:
-
Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[16][17]
-
Human plasma (with anticoagulant, e.g., K2EDTA).
-
Donepezil and Donepezil-d4 stock and working solutions.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid or Ammonium Hydroxide (for pH adjustment).
-
SPE Vacuum Manifold.
Methodology Workflow
Caption: General workflow for Solid-Phase Extraction.
Detailed Step-by-Step Protocol:
-
Sample Pre-treatment: [18]
-
Thaw frozen plasma samples to room temperature.
-
To 200 µL of plasma, add the working solution of Donepezil-d4 (the internal standard).
-
Vortex briefly.
-
Dilute the sample by adding 200 µL of an aqueous solution (e.g., water or a weak buffer) to reduce viscosity. For basic drugs like Donepezil, acidifying the sample with phosphoric or formic acid can improve retention on some sorbents.[19]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Pass 1 mL of water to equilibrate the sorbent to the aqueous environment. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1-2 drops per second.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water). This step is crucial for removing polar interferences like salts without eluting the analyte of interest.[16]
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute Donepezil and Donepezil-d4 from the sorbent using 1 mL of a strong organic solvent, such as methanol or acetonitrile. A small amount of acid or base (e.g., 2% formic acid or ammonium hydroxide) can be added to the elution solvent to ensure the analyte is in the correct charge state for efficient elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
-
Data Summary: Comparing Sample Preparation Techniques
The choice of sample preparation technique has a significant impact on data quality. The table below summarizes typical performance data when analyzing Donepezil, illustrating why SPE is often the preferred method for minimizing matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >90% | 80-95% | >90% |
| IS Recovery (%) | >90% | 80-95% | >90% |
| Matrix Effect (MF) | 0.4 - 0.7 (Significant Suppression) | 0.7 - 0.9 (Mild Suppression) | 0.9 - 1.1 (Minimal Effect) |
| Precision (%CV) | <15% | <10% | <5% |
| Sample Cleanliness | Poor (High levels of phospholipids remain) | Moderate | Excellent |
| Throughput | High | Moderate | Moderate to High |
Data are representative examples compiled from typical bioanalytical method performance for small molecules.[20][21][22]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Xie, F., & Xia, Y. Q. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(19), 1735–1738. Retrieved from [Link]
-
Kushnir, M. M., et al. (2010). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 24(9), 1253-1260. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2019). Waters Corporation. Retrieved from [Link]
-
Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Retrieved from [Link]
-
Kim, H., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 32(4), e4148. Retrieved from [Link]
-
Todorovska, N., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 62(1), 39-47. Retrieved from [Link]
-
Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Schlapp, M., et al. (2022). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 33(11), 2135–2143. Retrieved from [Link]
-
Shin, Y. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 19(9), e0309487. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Securecell. Retrieved from [Link]
-
Okada, A. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved from [Link]
-
Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 938, 63-69. Retrieved from [Link]
-
Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved from [Link]
-
Panchal, H. V., & Suthar, P. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 400-405. Retrieved from [Link]
-
Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved from [Link]
-
Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Kim, Y., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Molecules, 28(5), 2315. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Frontage Laboratories. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved from [Link]
-
Hewavitharana, A. K., & Shaw, P. N. (2012). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 30(7), 578-582. Retrieved from [Link]
-
Kushnir, M. M., et al. (2010). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange HPLC columns. Wiley Analytical Science. Retrieved from [Link]
-
Rudzki, P. J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 147, 333-339. Retrieved from [Link]
-
Mandić, K., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Retrieved from [Link]
-
Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 938, 63-69. Retrieved from [Link]
-
Patel, R. P., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 104-114. Retrieved from [Link]
-
Lee, H. W., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(7), 1205–1211. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Shin, Y. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. zefsci.com [zefsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 22. academic.oup.com [academic.oup.com]
Stability testing of Donepezil-d4 (hydrochloride) under different conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing on Donepezil-d4 (hydrochloride). It addresses common challenges and frequently asked questions in a practical, question-and-answer format. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.
A Note on Donepezil-d4: Donepezil-d4 is the deuterium-labeled version of Donepezil.[1][2][3] For the purpose of stability and degradation pathways, it is scientifically reasonable to assume that Donepezil-d4 (hydrochloride) will exhibit a stability profile highly similar to that of Donepezil hydrochloride. The fundamental degradation mechanisms are expected to be identical. Minor differences in the rate of degradation may occur due to the kinetic isotope effect, but the resulting degradants should be analogous. Therefore, the information presented in this guide, largely based on extensive studies of Donepezil hydrochloride, serves as a robust framework for designing and interpreting stability studies for its deuterated counterpart.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the stability testing of Donepezil-d4 (hydrochloride).
FAQ 1: My Donepezil-d4 sample shows significant degradation under alkaline conditions, but is relatively stable in acidic media. Is this expected?
Yes, this is consistent with the known stability profile of Donepezil.[4][5][6][] Donepezil is significantly more labile in alkaline conditions compared to acidic or neutral conditions.[6][8][9][10] In studies with 2N NaOH, rapid degradation has been observed, whereas in 1N HCl, the degradation is considerably slower.[8][11]
-
Causality: The indanone moiety in the Donepezil structure is susceptible to base-catalyzed hydrolysis. This leads to the opening of the indanone ring, initiating a cascade of degradation products.
-
Troubleshooting:
FAQ 2: I am observing multiple degradation peaks in my chromatogram after oxidative stress testing. How can I identify them?
Oxidative degradation of Donepezil can lead to several byproducts. The primary site of oxidation is often the nitrogen atom in the piperidine ring, leading to the formation of Donepezil N-oxide.[12] Other potential oxidation products may also form.
-
Identification Strategy:
-
LC-MS/MS is essential: This technique provides mass-to-charge ratio (m/z) information, which is critical for proposing empirical formulas for your degradants.
-
Forced Degradation Comparison: Compare the retention times and mass spectra of the peaks from your stressed sample with those from other stress conditions (acidic, basic, thermal, photolytic). This will help in distinguishing unique oxidative degradants.
-
Literature Review: Published studies on Donepezil have characterized some of its common degradation products.[13][14][15]
-
FAQ 3: My photostability study is not showing any significant degradation. Have I performed the experiment correctly?
Donepezil has been reported to be relatively stable under photolytic conditions when exposed to UV light (sunlight) for 48 hours.[8] However, the extent of degradation can be influenced by the physical state of the sample (solution vs. solid) and the specific conditions of the light exposure.
-
Verification Steps:
-
Confirm Light Exposure: Ensure your sample was exposed to the light source as per the International Council for Harmonisation (ICH) Q1B guidelines.[16] This involves exposure to a specific illumination and UV energy.
-
Solution vs. Solid State: Degradation is often more apparent in solution than in the solid state. If you tested the solid material, consider performing the study in a relevant solvent.
-
Analytical Method Sensitivity: Verify that your analytical method has sufficient sensitivity to detect low levels of degradation products.
-
FAQ 4: I am having trouble developing a stability-indicating HPLC method. What are the key considerations?
A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.
-
Key Method Development Parameters:
-
Column Chemistry: A C18 column is commonly used and effective for separating Donepezil and its degradation products.[8][9][10]
-
Mobile Phase: A combination of an organic solvent (like methanol or acetonitrile) and a buffer is typical. The pH of the buffer is a critical parameter to adjust for optimal separation.[8][9][10]
-
Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[6]
-
Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more retained Donepezil peak and any late-eluting non-polar degradants.
-
Part 2: Experimental Protocols & Data Presentation
This section provides standardized protocols for forced degradation studies and a tabular summary of expected outcomes, in line with ICH guidelines.[17][18][19]
Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Donepezil-d4 (hydrochloride) in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and an appropriate concentration of hydrochloric acid (e.g., 0.1N or 1N HCl).
-
Heat the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[6]
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and an appropriate concentration of sodium hydroxide (e.g., 0.1N or 1N NaOH).
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 70°C) for a specified duration.[4][6]
-
After the incubation, cool and neutralize with an equivalent amount of HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30% H2O2).
-
Keep the mixture at room temperature for a set time.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid Donepezil-d4 (hydrochloride) powder in a controlled temperature oven (e.g., 85°C) for a defined period (e.g., 48 hours).[6]
-
After exposure, dissolve the powder in the solvent and dilute it for analysis.
-
-
Photostability:
-
Expose the solid powder or a solution of Donepezil-d4 (hydrochloride) to a light source according to ICH Q1B guidelines. This typically involves exposure to not less than 1.2 million lux hours and not less than 200 watt hours per square meter of near UV energy.
-
A control sample should be protected from light.
-
Prepare the samples for analysis after exposure.
-
Summary of Donepezil Stability under Forced Degradation
The following table summarizes the expected stability of Donepezil (and by extension, Donepezil-d4) under various stress conditions based on published literature.
| Stress Condition | Reagents and Conditions | Expected Stability | Common Degradation Products |
| Acidic Hydrolysis | 0.1N - 2N HCl, elevated temperature (e.g., 70°C) | Relatively stable, some degradation observed.[4][6] | Multiple minor degradation products.[4] |
| Alkaline Hydrolysis | 0.1N - 2N NaOH, room or elevated temperature | Highly labile, significant degradation.[4][5][6][8][9] | Several major degradation products.[4][8] |
| Oxidation | 3% - 30% H2O2, room temperature | Susceptible to oxidation.[8][15][20] | Donepezil N-oxide and other oxidative products.[12] |
| Thermal (Dry Heat) | Solid state, e.g., 85°C | Generally stable.[5][6][8] | Minimal to no degradation. |
| Photolysis | ICH Q1B conditions | Generally stable.[5][6][8] | Minimal to no degradation. |
Part 3: Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying unknown peaks in your chromatograms.
Proposed Degradation Pathways for Donepezil
The following diagram illustrates the key degradation pathways for Donepezil.
Caption: Potential degradation and metabolic pathways of Donepezil.
Note on In-Vivo Metabolism: While not strictly part of a chemical stability study, it is useful to be aware of the major in-vivo metabolites of Donepezil, as some of these could potentially be formed under certain stress conditions or be present as process-related impurities. The main metabolic pathways include O-dealkylation, hydrolysis, and N-oxidation.[14][21]
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
-
LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. ScienceOpen. Available at: [Link]
-
Chromatograms of donepezil at forced degradation studies at 70 °C for... ResearchGate. Available at: [Link]
-
Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2010_1(3)/[22].pdf]([Link]22].pdf)
-
LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO. Available at: [Link]
-
Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines. PubMed. Available at: [Link]
-
Degradation pathway of donepezil hydrochloride under oxidative stress condition. ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Electrochemical Oxidation of Donepezil and Its Voltammetric Determination at Gold Electrode. ResearchGate. Available at: [Link]
-
Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. Wiley Online Library. Available at: [Link]
-
Ich guidelines for stability studies 1. Slideshare. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Lat. Am. J. Pharm. Available at: [Link]
-
Degradation pathways of donepezil hydrochloride RESULTS AND DISCUSSION... ResearchGate. Available at: [Link]
-
Stability assessment of donepezil hydrochloride using validated RP-HPLC method. ResearchGate. Available at: [Link]
-
What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
(PDF) Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. ResearchGate. Available at: [Link]
-
The dehydration behavior and non-isothermal dehydration kinetics of donepezil hydrochloride monohydrate (Form I). Hep Journals. Available at: [Link]
-
Donepezil. PubChem - NIH. Available at: [Link]
-
Electroanalytical determination of donepezil HCl in tablets and human serum by differential pulse and osteryoung square wave voltammetry at a glassy carbon electrode. PubMed. Available at: [Link]
-
Donepezil Hydrochloride. PubChem. Available at: [Link]
-
Donepezil. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Donepezil. PubMed. Available at: [Link]
-
Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer's disease treatment. PubMed Central. Available at: [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. Available at: [Link]
-
Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
One-month stability accelerated test. a The donepezil HCl effervescent... ResearchGate. Available at: [Link]
-
Donepezil. Wikipedia. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Donepezil-d4 (hydrochloride) | CAS 1219798-88-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- 21. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Donepezil Assay Sensitivity with Deuterated Internal Standards
Welcome to the technical support center for the analysis of donepezil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the sensitivity and robustness of donepezil assays, with a specific focus on the use of deuterated internal standards.
The Critical Role of a Deuterated Internal Standard in Donepezil Bioanalysis
In the realm of quantitative bioanalysis, particularly with a technique as sensitive and specific as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results.[1] For the analysis of donepezil in complex biological matrices like plasma, a stable isotope-labeled internal standard (SIL-IS), such as donepezil-d4 or donepezil-d7, is considered the "gold standard".[2]
A deuterated internal standard is chemically and physically almost identical to the analyte, donepezil. This means it co-elutes during chromatography and experiences the same effects during sample preparation and ionization in the mass spectrometer. The primary advantage of this is the mitigation of "matrix effects," where endogenous components in the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][3] By using a deuterated standard, any variability in the analytical process is normalized, leading to a more robust and reliable assay.[3]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard superior to a structural analog for donepezil analysis?
While structural analogs can be used, they may not perfectly mimic the behavior of donepezil during extraction, chromatography, and ionization.[4][5] Deuterated standards, being nearly identical to the analyte, provide the most accurate compensation for matrix effects and other sources of variability.[1][3] This leads to improved precision and accuracy in your results.
Q2: What are the typical MRM transitions for donepezil and its deuterated standard?
For donepezil, a common precursor ion ([M+H]⁺) is m/z 380.2.[6][7] A frequently used product ion for quantification is m/z 91.2.[6][8] For a deuterated standard like donepezil-d4, the precursor ion would be m/z 384.2, often with the same product ion of m/z 91.2, depending on the position of the deuterium labels. It is crucial to optimize these transitions on your specific instrument.
Q3: What concentration of the deuterated internal standard should I use?
The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls (QCs). A common practice is to use a concentration that is in the mid-range of the calibration curve, for example, 100 ng/mL.[6][9] This ensures a stable and reliable signal for normalization.
Q4: Can the deuterated standard and donepezil have different retention times?
Ideally, the deuterated standard should co-elute with donepezil.[10] However, in some cases, a slight chromatographic shift can be observed with deuterium-labeled compounds, a phenomenon known as the "isotope effect".[4][5] This is generally acceptable as long as the shift is minimal and does not affect the ability of the internal standard to compensate for matrix effects at the retention time of the analyte.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
Q: My chromatographic peaks for donepezil and/or the deuterated standard are showing significant tailing. What could be the cause and how can I fix it?
A: Poor peak shape can compromise sensitivity and integration accuracy. Here are some common causes and solutions:
-
Column Choice: Standard C18 columns may not always provide the best peak shape for a basic compound like donepezil. Consider using a column with a different selectivity, such as a polar-embedded C18 or a phenyl-hexyl column, which can improve peak symmetry.[11]
-
Mobile Phase pH: The pH of the mobile phase is critical. Donepezil is a basic compound. Using an acidic mobile phase with a modifier like formic acid or acetic acid can help to protonate the molecule and improve peak shape.[6]
-
Organic Modifier: The choice between acetonitrile and methanol can impact peak shape and retention. Experiment with both to see which provides better chromatography for your specific column and conditions.[6]
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a robust column washing step after each batch or consider using a guard column.
Issue 2: High Signal Variability or Poor Reproducibility
Q: I'm seeing significant variability in my results between injections, even with a deuterated standard. What should I investigate?
A: While a deuterated standard corrects for many issues, high variability can still occur. Consider the following:
-
Sample Preparation Inconsistency: Ensure your sample preparation, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is consistent.[7][9] Pay close attention to vortexing times, centrifugation speeds, and evaporation steps.
-
Autosampler Issues: Check the autosampler for proper functioning. Inconsistent injection volumes can lead to variability. Ensure the needle wash is effective to prevent carryover.
-
MS Source Conditions: An unstable spray in the electrospray ionization (ESI) source can cause signal fluctuations. Optimize source parameters such as temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage to ensure stable ionization.[11]
-
Internal Standard Stability: Verify the stability of your deuterated internal standard in the stock and working solutions.[12]
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
Q: My accuracy and precision are poor, especially at the lower limit of quantification (LLOQ). I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects are a common challenge in bioanalysis.[1] Here's a systematic approach to address them:
-
Confirmation: To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[9] A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH adjustments to selectively extract donepezil while leaving interfering matrix components behind.[9][13]
-
Solid-Phase Extraction (SPE): Optimize the wash steps to remove endogenous interferences without causing the loss of donepezil. Ensure the elution solvent is strong enough for complete recovery.[11]
-
Phospholipid Removal: Phospholipids from plasma are a major source of ion suppression.[11] Consider using specialized phospholipid removal plates or cartridges.[11]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: A shallower gradient around the elution time of donepezil can help to separate it from co-eluting matrix components.[11]
-
Column Chemistry: As mentioned for peak shape, trying a column with a different selectivity can also be effective in resolving donepezil from interfering compounds.[11]
-
Experimental Protocols
Representative LC-MS/MS Method for Donepezil in Human Plasma
This protocol is a generalized example based on common practices in the literature and should be optimized for your specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Donepezil Hydrochloride (Reference Standard)
-
Donepezil-d4 or Donepezil-d7 (Deuterated Internal Standard)
-
Acetonitrile, Methanol, Ethyl Acetate, n-Hexane (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free Human Plasma
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of donepezil and the deuterated IS in methanol.[7]
-
Prepare working solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 50% methanol).[13]
-
Prepare a deuterated IS working solution at a concentration of, for example, 100 ng/mL.[6]
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the deuterated IS working solution.[12]
-
Add 1.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 90:10 v/v).[2][14]
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.[14]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7][9]
-
Centrifuge and transfer the supernatant to an autosampler vial for analysis.[7][9]
4. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., starting at 20% B, ramping to 90% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Donepezil: 380.2 → 91.2; Donepezil-d4: 384.2 → 91.2 (to be optimized) |
| Source Temp. | ~350°C |
| Drying Gas Flow | ~10 L/min |
Visualizations
Experimental Workflow
Caption: General workflow for donepezil analysis using a deuterated standard.
Troubleshooting Decision Tree for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression in donepezil assays.
References
- BenchChem. (n.d.). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Donepezil N-oxide.
- BenchChem. (n.d.). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.
- PLOS One. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.
- National Institutes of Health. (n.d.). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- PubMed. (2022). Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study.
- Research journals. (2024). Optimized method development and validation for determining donepezil in rat plasma.
- National Institutes of Health. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
- National Institutes of Health. (n.d.). Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study.
- MDPI. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.
- ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- National Institutes of Health. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.
- Oxford Academic. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS.
- PubMed. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Donepezil in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- ResearchGate. (n.d.). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma and its pharmacokinetic application.
- ResearchGate. (n.d.). Green and sensitive stability-indicating spectrofluorimetric assay method for the determination of donepezil HCl in pure and tablet dosage form and its kinetic application | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Bioanalytical Methods for Donepezil: Establishing Linearity and Sensitivity.
- BenchChem. (n.d.). A Comparative Guide to Bioanalytical Methods for Donepezil Quantification.
- PubMed. (2007). Quantitative determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry employing an automated liquid-liquid extraction based on 96-well format plates. Application to a bioequivalence study.
- ResearchGate. (2018). (PDF) Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). Quantitative determination of donepezil hydrochloride by a simple and accurate synchronous spectrofluorimetric method in human plasma.
- Agilent Technologies. (n.d.). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS.
- Analytical and Bioanalytical Electrochemistry. (2021). Highly Selective Sensors for Assay of Donepezil Hydrochloride by Potentiometry: Green Approaches.
- MDPI. (n.d.). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets.
- PubMed Central. (n.d.). Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer's disease treatment.
- National Institutes of Health. (2023). Donepezil.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Extraction Recovery for Donepezil and its Internal Standard
Welcome to the technical support center for bioanalytical method development. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical principles to help you navigate the challenges of extracting donepezil and its internal standard from biological matrices. This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific problems encountered during sample preparation and provides systematic solutions.
Problem: Low or inconsistent recovery of donepezil during Liquid-Liquid Extraction (LLE).
Answer:
Low or variable recovery in LLE is a common issue that typically points to suboptimal partitioning of the analyte between the aqueous and organic phases. Donepezil's chemical properties are key to diagnosing the problem. It is a basic compound with a pKa of approximately 9.08 and a LogP of around 4.7[1]. This means its charge state, and therefore its solubility, is highly dependent on pH.
Causality & Solution Pathway:
-
Incorrect pH of the Aqueous Sample:
-
The "Why": For a basic compound like donepezil, extraction into a non-polar organic solvent is most efficient when the molecule is in its neutral, uncharged form. According to the Henderson-Hasselbalch equation, this occurs at a pH significantly above its pKa. If the sample pH is near or below the pKa, a large fraction of donepezil will be protonated (positively charged), making it highly water-soluble and preventing its transfer into the organic phase.
-
The "How": Ensure the pH of your plasma or serum sample is adjusted to be at least 2 units above the pKa. A pH of >11 is recommended. This can be achieved by adding a small volume of a strong base like 1M NaOH. This step is critical for deprotonating the piperidine nitrogen, thereby neutralizing the molecule and maximizing its hydrophobicity[2].
-
-
Suboptimal Organic Solvent Choice:
-
The "Why": The principle of "like dissolves like" governs solvent selection. Donepezil's LogP of ~4.7 indicates it is quite hydrophobic when neutralized[1]. The ideal solvent should efficiently solubilize donepezil while being immiscible with water and having low co-extraction of matrix interferences.
-
The "How": Methyl tert-butyl ether (MTBE) has been shown to be highly effective, yielding recoveries of 98.5% to 106.8%[3][4][5]. Other successful solvents include mixtures like hexane:ethyl acetate (70:30, v/v)[6]. If you are using a less effective solvent, consider switching. A summary of solvent considerations is provided below.
Solvent System Polarity Index Key Advantages & Considerations Typical Recovery Methyl tert-butyl ether (MTBE) 2.5 Excellent extraction efficiency for donepezil, good phase separation.[3][7] >98%[3] Hexane:Ethyl Acetate (70:30) ~1.4 Lower polarity than MTBE, may reduce extraction of some interferences.[6] Good, but may require more optimization. Isopropyl alcohol:n-hexane (3:97) ~0.4 Very low polarity; requires significant pH adjustment for efficiency.[2] ~99%[2] -
-
Formation of Emulsions:
-
The "Why": Emulsions are a third, stable phase formed at the interface of the aqueous and organic layers, often trapping the analyte and preventing clean separation. This is common with plasma samples due to the presence of proteins and lipids.
-
The "How":
-
Gentler Mixing: Avoid overly vigorous vortexing. Use gentle inversion or rocking for mixing.
-
Centrifugation: Increase the g-force or duration of the centrifugation step (e.g., 1,240 xg for 5-10 minutes) to help break the emulsion[7].
-
Salt Addition: Adding a small amount of salt (e.g., NaCl) to the aqueous phase can increase its polarity and help force the separation.
-
-
Optimized LLE Workflow Example
Below is a diagram and step-by-step protocol for a robust LLE procedure based on validated methods[3][5][7].
Caption: Liquid-Liquid Extraction (LLE) workflow for donepezil.
Step-by-Step LLE Protocol:
-
Pipette 20 µL of rat plasma into a 1.5 mL microcentrifuge tube[7].
-
Add a basifying agent (e.g., 10 µL of 1M NaOH) to adjust the sample pH to >11.
-
Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether) containing the internal standard (e.g., icopezil at 200 ng/mL)[7].
-
Vortex the mixture for 5 minutes to ensure thorough mixing and partitioning[7].
-
Centrifuge the mixture at 1,240 xg for 5 minutes to separate the phases[7].
-
Carefully transfer the entire upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness at room temperature under a gentle stream of nitrogen[7].
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., acetonitrile or the initial mobile phase)[7].
-
Vortex briefly, centrifuge, and inject the supernatant for LC-MS/MS analysis.
Problem: Low recovery of donepezil during Solid-Phase Extraction (SPE).
Answer:
In SPE, low recovery indicates that the analyte is being lost at one of the four key stages: conditioning, loading, washing, or elution. A systematic approach is required to identify where the loss is occurring. Using a "track and trace" methodology, where you collect and analyze the effluent from each step, is the most effective way to troubleshoot[8].
Causality & Solution Pathway:
The core principle of SPE for a basic compound like donepezil on a reversed-phase (e.g., C18 or HLB) sorbent is to retain it in its neutral, hydrophobic state and elute it in its charged, more polar state or with a strong organic solvent.
Caption: Troubleshooting flowchart for low SPE recovery.
Systematic Troubleshooting Table:
| Symptom | Potential Cause | Recommended Solution(s) |
| Analyte found in sample loading flow-through. | Poor Retention. The analyte is not binding to the sorbent. | 1. Check Sample pH: Adjust sample pH to >11 to ensure donepezil is neutral and hydrophobic for strong binding to a reversed-phase sorbent[9][10]. 2. Improper Conditioning: Ensure the sorbent is fully wetted with an organic solvent (e.g., methanol) followed by an equilibration step with water or a weak buffer. Do not let the sorbent dry out before loading[8][9]. 3. Sample Solvent Too Strong: If the sample is diluted in a solvent with high organic content, it will not retain. Dilute the sample with water or a weak aqueous buffer[9]. |
| Analyte found in wash fraction. | Premature Elution. The wash step is too aggressive and is stripping the analyte from the sorbent. | 1. Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash step. For example, if using 20% methanol, try 5% or 10% methanol in water[8][11]. 2. Maintain pH: Ensure the wash solution pH is also basic to keep donepezil in its neutral state. |
| Analyte not in load or wash, but final recovery is still low. | Incomplete Elution. The analyte is strongly bound to the sorbent and is not being fully removed during the elution step. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., from 70% methanol to 90-100% methanol or acetonitrile)[8]. 2. Change Elution pH: This is highly effective. Add a small amount of acid (e.g., 0.1-1% formic acid) to the elution solvent. This will protonate donepezil, making it charged and more soluble in the polar elution solvent, thus breaking its hydrophobic interaction with the sorbent[10]. |
Optimized SPE Workflow Example
This protocol uses a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for a range of analytes[11].
Step-by-Step SPE Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load: Load the pre-treated plasma sample (pH adjusted to >11) onto the cartridge at a low flow rate (~1 mL/min)[11].
-
Wash 1: Wash the cartridge with 1 mL of water to remove salts[11].
-
Wash 2: Wash with 1 mL of 5-10% methanol in water to remove less polar interferences[11].
-
Dry: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent[11].
-
Elute: Elute donepezil and the IS with 1 mL of methanol containing 0.5% formic acid into a collection tube[11].
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute as described in the LLE protocol.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate internal standard (IS) for donepezil analysis?
Answer:
The choice of an internal standard is critical for achieving accurate and precise quantification in LC-MS/MS assays, as it corrects for variability during sample preparation and analysis[12]. The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte.
-
Best Choice (Gold Standard): A deuterated analog like Donepezil-d4 is the ideal IS[6]. It co-elutes with donepezil and has nearly identical extraction and ionization properties, but is distinguishable by mass. This provides the most effective compensation for matrix effects and extraction variability.
-
Good Alternative (Structural Analog): If a SIL standard is unavailable, a close structural analog is the next best choice. Icopezil is an excellent option as it is chemically very similar to donepezil and has been used successfully in validated methods[3][4][7][13].
-
Other Options: Other compounds have been used, but require more rigorous validation to ensure they adequately mimic donepezil's behavior. These include Loratadine[2], Quetiapine[14], and Lansoprazole[15]. When using a non-SIL IS, it is crucial to demonstrate that its recovery and matrix effects are consistent and comparable to donepezil across the concentration range.
Comparison of Internal Standards:
| Internal Standard | Type | Rationale & Key Considerations |
| Donepezil-d4 | Stable Isotope-Labeled (SIL) | Ideal. Co-elutes and has identical physicochemical properties. Best correction for matrix effects and recovery variability.[6] |
| Icopezil | Structural Analog | Excellent. Chemically very similar to donepezil, leading to comparable extraction and chromatographic behavior.[3][12] |
| Loratadine | Structurally Unrelated | Acceptable. Has been used successfully, but requires thorough validation to show consistent behavior relative to donepezil.[2] |
| 6-O-Desmethyl Donepezil-d5 | SIL Metabolite | Use with caution. While a SIL standard, it is an analog of a metabolite, not the parent drug. Its properties may differ slightly from donepezil.[12] |
Q2: Why is my recovery high but my signal intensity is low in the final LC-MS/MS analysis?
Answer:
This classic scenario points directly to matrix effects , specifically ion suppression . High recovery means your extraction procedure is working efficiently to get the analyte from the sample to your final vial. However, low signal intensity indicates that something is interfering with the analyte's ability to form ions in the mass spectrometer's source.
Causality & Solution Pathway:
-
The "Why": Co-extracted endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) can compete with your analyte for ionization in the ESI source. If these interfering compounds are more easily ionized or present at high concentrations, they will "suppress" the signal of your analyte, leading to poor sensitivity even if the analyte concentration is high.
-
The "How" to Diagnose and Fix:
-
Post-Column Infusion Experiment: This is the definitive test. Infuse a constant stream of a standard solution of donepezil directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A significant dip in the donepezil signal at the retention time of your analyte confirms ion suppression.
-
Improve Chromatographic Separation: Ensure donepezil and its IS elute in a "clean" region of the chromatogram, away from the bulk of matrix components (which often elute very early). Adjusting your gradient or using a more retentive column can help.
-
Optimize the Extraction Method: Your extraction may be efficient but not "clean" enough.
-
For LLE: Try a more selective solvent system. A back-extraction step can also be added to further clean the sample.
-
For SPE: This is often the best way to combat matrix effects. Ensure your wash steps are optimized to remove as many interferences as possible without losing the analyte. Using a more selective sorbent (e.g., mixed-mode or molecularly imprinted polymers[16]) can provide a cleaner extract than a simple reversed-phase sorbent.
-
-
Use a SIL Internal Standard: As mentioned in Q1, a SIL IS like Donepezil-d4 is the best defense against unpredictable ion suppression, as it will be suppressed to the same extent as the analyte, allowing the peak area ratio to remain accurate[6][12].
-
Q3: What are the key physicochemical properties of donepezil I should consider for method development?
Answer:
Understanding the fundamental properties of donepezil is essential for designing a robust and efficient extraction and analysis method.
| Property | Value | Implication for Method Development | Source |
| Chemical Class | Piperidine derivative | Basic compound. | [1][4] |
| pKa | ~9.08 (Basic) | The molecule's charge state is pH-dependent. To make it neutral and hydrophobic for extraction, the pH must be >11. To make it charged (hydrophilic) for elution from an SPE column, the pH can be made acidic. | [1] |
| LogP | ~4.7 | Indicates high hydrophobicity when in its neutral form. This drives partitioning into non-polar organic solvents during LLE and retention on reversed-phase SPE sorbents. | [1] |
| Solubility | Freely soluble in water (as HCl salt), insoluble in n-hexane. | The hydrochloride salt is water-soluble. The free base form is required for extraction into non-polar solvents. This highlights the importance of the pH adjustment step. | [17] |
| Metabolism | Extensive metabolism via CYP2D6 and CYP3A4. | Be aware of major metabolites (e.g., 6-O-desmethyl donepezil) to ensure they do not interfere with the analysis of the parent drug. The IS should not be a metabolite. | [18] |
References
- Optimized method development and validation for determining donepezil in r
- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024). PLOS ONE.
- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024).
- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024).
- Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2024). PubMed.
- Validation of 6-O-Desmethyl Donepezil-d5 for Clinical Studies: A Compar
- Determination of Donepezil Hydrochloride (E2020) in Plasma by Liquid Chromatography–Mass Spectrometry and Its Application to Pharmacokinetic Studies. (2004).
- Donepezil. (n.d.).
- Development And Validation of Novel LC-MS Method For Quantification Of Donepezil
- Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (n.d.).
- Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer. (n.d.). Analytical Methods (RSC Publishing).
- Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in R
- Application Note: Solid-Phase Extraction (SPE) for the Determination of Donepezil and its Metabolites in Human Plasma. (n.d.). Benchchem.
- Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
- Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex.
- The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
- (PDF) Donepezil. (2018).
- donepezil. (n.d.). ClinPGx.
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. specartridge.com [specartridge.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
Validation & Comparative
A Guide to Cross-Validation of Donepezil Assays: Ensuring Analytical Rigor with Donepezil-d4
In the landscape of pharmaceutical development, particularly for neurodegenerative diseases like Alzheimer's, the accurate quantification of therapeutic agents such as donepezil is paramount. This guide provides an in-depth comparison of bioanalytical methods for donepezil, emphasizing the critical role of a stable isotope-labeled internal standard, Donepezil-d4, in achieving robust and reliable data. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing self-validating analytical systems.
The Imperative for Rigorous Bioanalytical Method Validation
Donepezil, a reversible inhibitor of acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Its pharmacokinetic profile and therapeutic window necessitate highly accurate and precise measurement of its concentration in biological matrices like plasma. Bioanalytical method validation is the cornerstone of ensuring that the data generated from these measurements are reliable and can be used to make critical decisions in drug development.[2][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the benchmark for our discussion.[5][2][6]
The Gold Standard: Leveraging Donepezil-d4 as an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to correct for variability during sample processing and analysis.[7][8] While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as Donepezil-d4, is considered the gold standard.[7][9]
The rationale for this preference lies in the near-identical physicochemical properties of the SIL IS to the analyte. Donepezil-d4 and donepezil exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time.[1] This co-elution and identical behavior ensure that any variations encountered during the analytical process, such as matrix effects, are mirrored by both the analyte and the IS, leading to a highly accurate and precise final concentration measurement.[7][10]
Caption: The principle of using a stable isotope-labeled internal standard.
Experimental Design for Cross-Validation
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies, ensuring the comparability of the data.[11][12] A typical cross-validation study for a donepezil assay would involve analyzing a set of quality control (QC) samples and incurred (study) samples using both the established and the new or modified method.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of donepezil and Donepezil-d4 (1 mg/mL) in a suitable solvent such as 50:50 (v/v) methanol:deionized water.[1]
-
Working Solutions: Prepare serial dilutions of the donepezil stock solution with 50% methanol to create working solutions for calibration standards and QC samples.[1]
-
Calibration Standards: Spike blank human plasma with the donepezil working solutions to achieve a calibration curve ranging from approximately 0.1 to 50 ng/mL.[1][13]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
A Validated LC-MS/MS Protocol for Donepezil Quantification
The following protocol is a synthesis of validated methods for the determination of donepezil in human plasma.[1][14][15]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the Donepezil-d4 internal standard working solution (e.g., 10 µg/mL in 50% methanol).[1]
-
Vortex briefly to mix.
-
Add 1 mL of an extraction solvent mixture, such as hexane:ethyl acetate (70:30, v/v).[1]
-
Vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: A typical experimental workflow for donepezil analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column, such as a Thermo Hypersil Gold C18.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 5% acetic acid, pH 3.3) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 3 µL.[1]
-
Column Temperature: 40°C.[14]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[14]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis and Acceptance Criteria
The performance of the bioanalytical method is evaluated based on several key parameters, with acceptance criteria defined by regulatory guidelines.[5][2]
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with Donepezil-d4 IS |
| Linearity (r²) | ≥ 0.99 | > 0.997[13] |
| Intra-batch Accuracy | Within ±15% of nominal value (±20% at LLOQ)[14] | 98.0% to 110.0%[1] |
| Inter-batch Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 100.7% to 104.7%[1] |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.98% to 5.59%[1] |
| Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.74% to 7.97%[1] |
| Matrix Effect | IS-normalized matrix factor %CV should be ≤ 15% | Minimal and compensated by the IS[1][16] |
| Recovery | Consistent, precise, and reproducible | Consistent and reproducible[14] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High selectivity achieved with MS/MS detection[1][14] |
LLOQ: Lower Limit of Quantification
Discussion: The Value of Cross-Validation and a SIL Internal Standard
The data presented in the table above, synthesized from multiple validated methods, clearly demonstrates the high level of accuracy and precision achievable with an LC-MS/MS assay for donepezil utilizing Donepezil-d4 as an internal standard. The use of a SIL IS is instrumental in mitigating the inherent variability of biological matrices.[7][10] Matrix effects, which can suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis.[17] By having an internal standard that behaves identically to the analyte, these effects are effectively normalized, leading to more reliable data.
When conducting a cross-validation study, the results from the two methods are compared. For incurred samples, the percentage difference between the concentrations obtained from the two methods should be within ±20% for at least two-thirds of the samples.[18]
Caption: A decision-making flowchart for cross-validation results.
Conclusion
The cross-validation of bioanalytical methods for donepezil is a critical step in ensuring the integrity of pharmacokinetic and clinical data. The use of a stable isotope-labeled internal standard, Donepezil-d4, is strongly recommended to achieve the highest levels of accuracy and precision. By adhering to the principles of bioanalytical method validation outlined by regulatory agencies and employing a robust LC-MS/MS method, researchers can have confidence in the quality of their data, ultimately contributing to the successful development of therapies for Alzheimer's disease.
References
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (URL: [Link])
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One - Research journals. (URL: [Link])
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (URL: [Link])
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])
-
Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (URL: [Link])
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (URL: [Link])
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (URL: [Link])
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (URL: [Link])
-
Bioanalytical Method Validation FDA 2001.pdf. (URL: [Link])
-
Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma - ResearchGate. (URL: [Link])
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (URL: [Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (URL: [Link])
-
Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma | Semantic Scholar. (URL: [Link])
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. (URL: [Link])
-
A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed. (URL: [Link])
-
Bioanalytical method validation emea | PPTX - Slideshare. (URL: [Link])
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - Taylor & Francis Online. (URL: [Link])
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (URL: [Link])
-
Bioanalytical Method Validation Guidance for Industry - FDA. (URL: [Link])
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (URL: [Link])
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery | Request PDF - ResearchGate. (URL: [Link])
-
Bioanalytical method validation: An updated review - PMC - NIH. (URL: [Link])
-
Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (URL: [Link])
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (URL: [Link])
-
-
Tom Verhaeghe - Cross Validations - final. (URL: [Link])
-
-
Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS - Oxford Academic. (URL: [Link])
-
Bioanalytical Method Validation: A Review Article. (URL: [Link])
-
(PDF) Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - ResearchGate. (URL: [Link])
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - ResearchGate. (URL: [Link])
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - NIH. (URL: [Link])
-
New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment - MDPI. (URL: [Link])
-
Structure-Based Design and In silico Evaluation of Novel Donepezil Analogues as Potent Inhibitors of Human Acetylcholinesterase for Alzheimer's Disease Therapy - ResearchGate. (URL: [Link])
-
Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PMC - PubMed Central. (URL: [Link])
-
A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - Frontiers. (URL: [Link])
Sources
- 1. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. e-b-f.eu [e-b-f.eu]
- 13. researchgate.net [researchgate.net]
- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
The Gold Standard in Donepezil Quantification: A Comparative Guide to Accuracy and Precision with a d4-Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of donepezil in biological matrices is paramount for robust pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when coupled with a stable isotope-labeled internal standard, specifically d4-donepezil. We will explore the scientific rationale behind this choice, present supporting experimental data, and provide a detailed protocol for its implementation.
Donepezil, a reversible acetylcholinesterase inhibitor, is a cornerstone therapy for Alzheimer's disease.[1][2] Its therapeutic efficacy and safety are directly linked to its concentration in systemic circulation. Therefore, employing a bioanalytical method that is not only sensitive but also exceptionally accurate and precise is non-negotiable.
The Critical Role of the Internal Standard: Why d4-Donepezil Excels
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample extraction, injection volume, and instrument response.[3][4] While structural analogs can be used, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[5][6] A deuterated internal standard, such as d4-donepezil, is a molecule of donepezil where four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[7]
This subtle modification results in a compound that is chemically and physically almost identical to the analyte, donepezil.[8] This near-identity is the key to its superior performance:
-
Correction for Matrix Effects: Biological samples like plasma are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6] Because d4-donepezil co-elutes with donepezil and has the same ionization characteristics, it experiences the same matrix effects, allowing for a highly accurate correction.[7]
-
Compensation for Extraction Variability: During sample preparation, such as liquid-liquid extraction (LLE), analyte recovery can be inconsistent.[7] By adding the d4-donepezil standard at the beginning of this process, it experiences the same potential losses as the native donepezil. The ratio of the analyte to the internal standard, which is the basis for quantification, remains constant, ensuring accuracy even with variable recovery.[7]
-
Normalization of Instrumental Variations: Minor fluctuations in the LC-MS/MS system, such as injection volume and detector response, can introduce errors. The use of a co-eluting SIL IS effectively normalizes these variations, leading to enhanced precision and reproducibility.[3][7]
The use of a structural analog, in contrast, does not guarantee co-elution or identical behavior during ionization and extraction, potentially leading to less reliable data.[5]
Comparative Analysis: Accuracy and Precision Data
The performance of an analytical method is primarily judged by its accuracy and precision. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[9][10][11] For chromatographic assays, the accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[12]
Methods utilizing d4-donepezil consistently meet and often exceed these requirements. Below is a summary of validation data from a published study employing a UPLC-MS/MS method with d4-donepezil for the quantification of donepezil in human plasma.
Table 1: Intra- and Inter-Batch Accuracy and Precision for Donepezil Quantification using d4-Donepezil IS [13][14]
| Quality Control Sample | Concentration (ng/mL) | Intra-Batch Accuracy (%) | Intra-Batch Precision (%CV) | Inter-Batch Accuracy (%) | Inter-Batch Precision (%CV) |
| LLOQ | 0.1 | 98.0 - 110.0 | 5.17 - 6.43 | 104.7 | 7.97 |
| Low QC | 0.3 | 99.3 - 102.0 | 2.81 - 4.91 | 100.7 | 2.74 |
| Medium QC | 3.5 | 98.0 - 103.4 | 0.98 - 1.15 | 101.6 | 3.25 |
| High QC | 35 | 98.8 - 105.0 | 1.32 - 2.23 | 102.7 | 3.25 |
Data synthesized from Jeong et al. (2018).[13][14]
As the data demonstrates, the use of a d4-donepezil internal standard facilitates excellent accuracy and precision across a clinically relevant concentration range, well within the stringent limits set by regulatory agencies.
Experimental Workflow and Protocol
Achieving such high-quality data requires a meticulously optimized and validated workflow. The following is a representative step-by-step protocol for the quantification of donepezil in human plasma using d4-donepezil.
Diagram: Donepezil Quantification Workflow
Caption: A generalized workflow for donepezil quantification in plasma.
Detailed Step-by-Step Methodology
This protocol is based on established and validated methods.[13][14]
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of donepezil and d4-donepezil (1 mg/mL) in 50% methanol.
-
Create a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 1 to 500 ng/mL).
-
Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.1 to 50 ng/mL) and QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples (calibrators, QCs, and unknown study samples) at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 20 µL of the d4-donepezil internal standard working solution (e.g., 10 µg/mL).
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).
-
Vortex the mixture for 3-5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A UPLC system is recommended for high resolution and short run times.
-
Column: A C18 column (e.g., Thermo Hypersil Gold C18, 1.9 µm) is suitable for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate with 5% acetic acid, pH 3.3) at a ratio of approximately 40:60 (v/v) can be used.
-
Flow Rate: A flow rate of 0.3 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 3 µL) is sufficient.[13][14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is required.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific mass transitions are:
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both donepezil and d4-donepezil.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of donepezil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: Principle of IS Correction
Caption: How a d4-IS corrects for analytical variability.
Conclusion
For the quantification of donepezil in biological matrices, the combination of LC-MS/MS with a d4-deuterated internal standard represents the pinnacle of analytical rigor. This approach provides a self-validating system where the internal standard intrinsically corrects for multiple sources of potential error, from sample preparation to final detection. The resulting data exhibits superior accuracy and precision, meeting the stringent requirements for regulatory submissions and ensuring the highest confidence in pharmacokinetic and clinical study outcomes. For any laboratory engaged in the development and analysis of donepezil, the adoption of a d4-donepezil internal standard is a critical step toward achieving robust, reliable, and defensible results.
References
- Bieliauskas, L. A., & Boccia, M. (2007). A Review of the Effects of Donepezil in the Treatment of Alzheimer's Disease. Neuropsychology Review, 17(1), 59-69.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][5]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Retrieved from [Link][15]
-
Jeong, H. C., Kim, S. B., Kim, Y. H., Gwak, H. S., & Lee, J. Y. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and clinical pharmacology, 26(2), 90–97. [Link][13]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link][8]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link][3]
-
Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Source not specified. Retrieved from [4]
-
Kim, T. H., Kim, S. J., Lee, H. W., & Kim, D. H. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PloS one, 18(9), e0290987. [Link][12]
-
Jeong, H. C., Kim, S. B., Kim, Y. H., Gwak, H. S., & Lee, J. Y. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link][14]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
De Boer, T., Wieling, J., & Van der Voet, G. B. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(4), 707-710.[9]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. Retrieved from [Link][1]
-
Kiriyama, A. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Journal of Pharmacokinetics and Toxicological Studies, 7(1), 1-6.[2]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link][11]
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
A Senior Application Scientist's Guide to Bioequivalence Assessment of Donepezil Formulations Featuring Donepezil-d4 as an Internal Standard
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Bioequivalence in Donepezil Therapy
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase.[1][2][3] By increasing the availability of acetylcholine in the brain, it can offer improvements in cognitive function.[1][3] The development of generic and novel formulations of donepezil, such as orally disintegrating tablets (ODTs) and transdermal patches, is crucial for improving patient compliance and access to this important medication.[4][5]
However, for these alternative formulations to be considered therapeutically equivalent to the innovator product, they must undergo rigorous bioequivalence (BE) studies.[6][7] These studies are designed to demonstrate that the new formulation results in a comparable rate and extent of drug absorption as the reference product.[6] This guide provides an in-depth look at the scientific principles and experimental protocols for conducting a robust bioequivalence assessment of donepezil formulations, with a special focus on the critical role of the deuterated internal standard, Donepezil-d4.
Pharmacokinetic Profile of Donepezil: Key Considerations for Study Design
A thorough understanding of donepezil's pharmacokinetic properties is fundamental to designing a successful bioequivalence study. Donepezil is well-absorbed orally, with a bioavailability of approximately 100%, and its absorption is not significantly affected by food.[3][6][8] It exhibits a long elimination half-life of about 70 to 81.5 hours, which allows for once-daily dosing.[6][9][10]
Key pharmacokinetic parameters for donepezil include:
-
Time to maximum plasma concentration (Tmax): Typically reached within 3-4 hours after oral administration.[3][6]
-
Maximum plasma concentration (Cmax): The peak concentration of the drug in the blood.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
Due to its long half-life, a sufficient washout period between study periods in a crossover design is critical to prevent carry-over effects. A washout period of at least 3 to 4 weeks is generally recommended.[2][6]
The Gold Standard: A Randomized, Two-Way Crossover Study Design
The most common and robust design for a donepezil bioequivalence study is a randomized, single-dose, two-period, two-sequence crossover study.[2][6][11] This design allows for each subject to act as their own control, which minimizes inter-subject variability.
The fundamental principle of this design is that a group of healthy volunteers receives both the test and reference formulations in a randomized order, separated by a washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of each formulation.
Diagram: Randomized, Two-Way Crossover Study Design
Caption: A typical randomized, two-way crossover design for a bioequivalence study.
The Crucial Role of Donepezil-d4: Ensuring Analytical Precision
The quantification of donepezil in plasma samples is a critical step in a bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity, selectivity, and accuracy.[4][12][13]
To ensure the reliability of the LC-MS/MS data, a stable isotope-labeled internal standard (IS) is indispensable. Donepezil-d4, a deuterated analog of donepezil, is an ideal internal standard for this purpose.[12][14]
Why is a Stable Isotope-Labeled Internal Standard like Donepezil-d4 Superior?
-
Similar Physicochemical Properties: Donepezil-d4 has nearly identical chemical and physical properties to donepezil. This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[15][16]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. Since Donepezil-d4 co-elutes with donepezil, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[15]
-
Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, Donepezil-d4 significantly improves the accuracy and precision of the analytical method.[15][17]
Diagram: Function of Donepezil-d4 in LC-MS/MS Analysis
Caption: Workflow illustrating the role of Donepezil-d4 as an internal standard.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed protocol for a bioequivalence study of a hypothetical test formulation of donepezil 10 mg ODT against a reference formulation.
Study Population and Conduct
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[11] The number of subjects is determined by statistical power calculations.
-
Inclusion/Exclusion Criteria: Subjects should be in good health as determined by medical history, physical examination, and laboratory tests.
-
Fasting Conditions: The study is typically conducted under fasting conditions as this is considered the most sensitive condition to detect formulation differences.[4][8][11]
-
Dosing: A single 10 mg dose of the test or reference formulation is administered with a standardized volume of water.[6] For ODTs, the tablet is placed on the tongue, allowed to disintegrate, and then swallowed.[11]
-
Blood Sampling: Venous blood samples are collected into labeled tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, 192, and 216 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or below until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Donepezil
A validated LC-MS/MS method is used for the determination of donepezil concentrations in plasma.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 25 µL of Donepezil-d4 internal standard working solution (e.g., 100 ng/mL).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).[12]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Donepezil transition: e.g., m/z 380.1 → 91.2[18]
-
Donepezil-d4 transition: e.g., m/z 384.1 → 91.2 (or another appropriate fragment)
-
-
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated for each subject for both formulations using non-compartmental methods.[2]
-
Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using an Analysis of Variance (ANOVA) model.
-
Bioequivalence Acceptance Criteria: The 90% confidence intervals (CIs) for the ratio of the geometric least squares means of the test and reference formulations for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[4][6][19]
Data Presentation and Interpretation
The results of the bioequivalence study are typically summarized in tables for easy comparison.
Table 1: Pharmacokinetic Parameters of Test and Reference Donepezil Formulations (Example Data)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 25.8 ± 5.9 | 25.2 ± 5.5 |
| AUC0-72h (ng·h/mL) | 635.7 ± 110.1 | 608.1 ± 81.0 |
| Tmax (h, median) | 3.0 | 3.5 |
Table 2: Statistical Comparison of Pharmacokinetic Parameters (Example Data)
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 102.38 | 95.01% - 110.25% |
| AUC0-72h | 104.54 | 101.32% - 107.85% |
In this example, since the 90% confidence intervals for both Cmax and AUC0-72h fall within the 80.00% to 125.00% range, the test formulation would be considered bioequivalent to the reference formulation.
Conclusion: A Framework for Demonstrating Therapeutic Equivalence
The bioequivalence assessment of donepezil formulations is a scientifically rigorous process that is essential for ensuring that generic and novel formulations are therapeutically equivalent to the innovator product. A well-designed randomized, two-way crossover study, coupled with a validated LC-MS/MS bioanalytical method utilizing a stable isotope-labeled internal standard like Donepezil-d4, provides a robust framework for this evaluation. By adhering to established regulatory guidelines and sound scientific principles, researchers and drug developers can confidently demonstrate the bioequivalence of their donepezil products, ultimately benefiting patients with Alzheimer's disease.
References
-
A Study of Once-a-Week Donepezil Transdermal System's Bioequivalence to Oral Donepezil in Healthy Volunteers: A Plain Language Summary. (n.d.). Touch Medical Media. [Link]
-
Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers. (2012). ISRN Pharmacology. [Link]
-
Bioequivalence studies of oral formulations containing donepezil hydrochloride. (n.d.). ResearchGate. [Link]
-
Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease. (2015). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Bioequivalence study of two different tablet formulations of donepezil using truncated areas under the curve. A single-center, single-dose, randomized, open-label, 2-way crossover study under fasting conditions. (2011). Arzneimittelforschung. [Link]
-
Bioequivalence study of Donepezil hydrochloride in healthy Korean volunteers. (2012). ResearchGate. [Link]
-
Draft Guidance on Donepezil Hydrochloride. (2024). U.S. Food and Drug Administration. [Link]
-
Bioequivalence study of donepezil hydrochloride tablets in healthy male volunteers. (2012). ISRN Pharmacology. [Link]
-
Donepezil. (2023). StatPearls. [Link]
-
PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Donepezilhydrochloride Ipca 5 mg and 10 mg film-coated tablets. (2013). Geneesmiddeleninformatiebank. [Link]
-
A Randomized, Crossover, Single-Dose Bioequivalence Study of Two Extended-Release Tablets of Donepezil 23 mg in Healthy Human Volunteers under Fasting and Fed States. (2015). Clinical Drug Investigation. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). (n.d.). U.S. Food and Drug Administration. [Link]
-
Product-specific bioequivalence guidance. (n.d.). European Medicines Agency. [Link]
-
Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. (1998). British Journal of Clinical Pharmacology. [Link]
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (2018). Journal of Pharmaceutical Investigation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Rapid Communications in Mass Spectrometry. [Link]
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (2018). ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
-
Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (n.d.). Agilent. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
-
Donepezil. (n.d.). Wikipedia. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. (2023). Molecules. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. (2022). PLOS ONE. [Link]
-
Validation of bioanalytical methods - Highlights of FDA's guidance. (2001). ResearchGate. [Link]
Sources
- 1. Bioequivalence study of two different tablet formulations of donepezil using truncated areas under the curve. A single-center, single-dose, randomized, open-label, 2-way crossover study under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. Bioequivalence study of donepezil hydrochloride tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Donepezil-d4 (hydrochloride)
This guide provides drug development professionals, researchers, and laboratory scientists with a comprehensive, step-by-step framework for the safe and compliant disposal of Donepezil-d4 (hydrochloride). As a deuterated internal standard, Donepezil-d4 is integral to sensitive analytical studies, but its pharmacological activity as a potent acetylcholinesterase inhibitor necessitates rigorous disposal protocols.[1][2][3][4] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.
This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of waste management that ensures safety, compliance, and scientific integrity.
Hazard Profile & Regulatory Imperatives
Understanding the "why" behind stringent disposal rules begins with the compound's intrinsic properties and the regulatory landscape governing pharmaceutical waste.
1.1. Toxicological and Environmental Hazards
Donepezil hydrochloride is acutely toxic if ingested and can cause significant adverse health effects.[5][6] Its mechanism of action, the reversible inhibition of the acetylcholinesterase enzyme, can lead to a cholinergic crisis if exposure occurs.[5][7] While environmental data is limited, the compound is potentially persistent in ecosystems and possesses a high bioconcentration potential, posing a risk to aquatic life.[8] Therefore, preventing its release into the environment is a primary concern.[5]
| Hazard Category | Description | Supporting Sources |
| Acute Toxicity (Oral) | Classified as "Harmful if swallowed" or "Fatal if swallowed." Ingestion can induce a cholinergic crisis, with symptoms including severe nausea, vomiting, bradycardia, and respiratory depression. | [5] |
| Eye Irritation | Causes serious eye irritation upon direct contact. | [6] |
| Environmental Hazard | Environmental properties are not fully investigated, but releases should be avoided. The compound is potentially persistent and has a high potential for bioaccumulation in aquatic organisms. | [5][8] |
1.2. Regulatory Framework: EPA vs. DEA
The disposal of Donepezil-d4 (hydrochloride) is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
EPA's "Sewer Ban" : The EPA finalized regulations in 2019 that explicitly prohibit the sewering (i.e., flushing or pouring down a drain) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[9][10] This is the most critical regulatory constraint, as it prevents the introduction of active pharmaceutical ingredients into water treatment systems and the broader environment.
-
DEA Regulations : The Drug Enforcement Administration (DEA) regulates the disposal of "controlled substances" to prevent diversion and abuse.[11][12] Donepezil is not a federally scheduled controlled substance. Therefore, the specific, stringent DEA disposal protocols—such as the use of DEA Form 41 and mandated witness requirements for destruction—do not apply, unless the Donepezil-d4 waste is commingled with a DEA-controlled substance.[13][14]
Pre-Disposal Operations: Safety and Containment
Proper disposal begins long before the waste leaves your facility. It starts with meticulous handling and containment at the point of generation.
2.1. Personal Protective Equipment (PPE)
Based on the compound's hazard profile, the following PPE is mandatory when handling Donepezil-d4 waste:
-
Eye Protection : Wear safety glasses with side shields or goggles.[15]
-
Hand Protection : Handle with gloves inspected for integrity prior to use.[6]
-
Body Protection : A standard laboratory coat is required.
2.2. Waste Container Management
All hazardous pharmaceutical waste must be accumulated in containers that meet EPA standards.[16][17]
-
Container Integrity : Use containers that are in good condition, compatible with the chemical, and free from leaks or defects.[17]
-
Labeling : The container must be clearly and conspicuously labeled with the words: "Hazardous Waste Pharmaceuticals." [16][17]
-
Secure Storage : Store sealed waste containers in a designated, secure area with restricted access to prevent accidental exposure or unauthorized removal.[17] The storage duration is limited to one year.[16][17]
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of Donepezil-d4 waste.
Protocol 3.1: Unused or Expired Solid Compound This protocol applies to pure, solid Donepezil-d4 (hydrochloride) that is expired or no longer needed.
-
Segregation : Ensure the solid waste is not mixed with any other incompatible chemicals.
-
Containment : Carefully place the solid material directly into a designated "Hazardous Waste Pharmaceuticals" container.
-
Closure : Securely seal the container to prevent any spillage or release. The container should remain closed except when actively adding waste.[17]
-
Documentation : Log the addition of the waste to the container in your laboratory's hazardous waste inventory log.
-
Storage : Transfer the sealed container to the designated secure storage area.
Protocol 3.2: Contaminated Labware and PPE This protocol covers items such as pipette tips, weighing boats, contaminated gloves, and bench paper.
-
Gross Decontamination : If practical, rinse contaminated glassware with a suitable solvent (e.g., methanol or ethanol) and collect the rinsate as liquid hazardous waste (see Protocol 3.3).
-
Containment : Place all contaminated disposable items into the same "Hazardous Waste Pharmaceuticals" container used for solid waste. Uncleaned containers or labware should be handled as if they were the product itself.
-
Closure, Documentation, and Storage : Follow steps 3-5 as outlined in Protocol 3.1.
Protocol 3.3: Aqueous and Organic Solutions This protocol is for solutions containing dissolved Donepezil-d4.
-
Segregation : Do not mix aqueous and organic waste streams unless permitted by your institution's waste management plan.
-
Absorption (for small volumes) : For trace amounts or small spills, absorb the liquid with a chemically inert absorbent material, such as diatomaceous earth or a universal binder.[18]
-
Containment : Place the saturated absorbent material into the solid "Hazardous Waste Pharmaceuticals" container.[18] For larger volumes of liquid waste, collect them in a separate, sealed, and properly labeled liquid hazardous waste container.
-
Closure, Documentation, and Storage : Follow steps 3-5 as outlined in Protocol 3.1.
Protocol 3.4: Spill Decontamination and Cleanup This procedure ensures a safe and thorough response to an accidental release.
-
Area Security : Evacuate and restrict access to the spill area.[18]
-
PPE : Don all required personal protective equipment before approaching the spill.
-
Containment & Cleanup :
-
For Solids : Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum to avoid generating airborne dust.[19] Collect the material and place it in the hazardous waste container.[19]
-
For Liquids : Cover the spill with an inert absorbent material.[18] Allow it to fully absorb, then scoop the material into the hazardous waste container.
-
-
Surface Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent solution.[18][19] All cleaning materials (wipes, towels) must be disposed of as hazardous waste.
-
Final Steps : Place all cleanup materials into the sealed hazardous waste container and move it to the secure storage area.
Disposal Workflow and Final Disposition
The ultimate goal is the complete and compliant destruction of the waste material. This is achieved by partnering with a licensed hazardous waste management vendor.
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Donepezil - Janusinfo.se [janusinfo.se]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 12. medprodisposal.com [medprodisposal.com]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. pharmacopoeia.com [pharmacopoeia.com]
- 16. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 17. securewaste.net [securewaste.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to Personal Protective Equipment and Safe Handling of Donepezil-d4 (hydrochloride)
This document provides essential safety and logistical guidance for the handling of Donepezil-d4 (hydrochloride). As a deuterated analog of a potent, pharmacologically active compound, Donepezil-d4 requires stringent handling protocols to ensure personnel safety and prevent laboratory contamination. This guide synthesizes technical data with field-proven practices to establish a self-validating system of safety, empowering you to work with confidence.
Hazard Assessment: A Precautionary Approach
Donepezil, the parent compound, is a reversible inhibitor of the enzyme acetylcholinesterase, exhibiting significant biological activity at low doses[1][2]. While some safety data sheets (SDS) for Donepezil-d4 (hydrochloride) may classify it as non-hazardous[3], others for the same compound or the parent hydrochloride salt highlight severe risks, including being "Fatal if swallowed"[4][5], causing serious skin and eye irritation, and potential respiratory irritation[4][5].
This discrepancy underscores a critical principle in laboratory safety: when complete toxicological data for a specific analog like a deuterated compound is unavailable, it must be handled with the same precautions as the most hazardous classification of its parent compound[6]. The isotopic substitution of deuterium for hydrogen is unlikely to mitigate its pharmacological potency. Therefore, we will proceed with the authoritative grounding that Donepezil-d4 is a potent compound requiring specialized handling.
Key Hazards:
-
Acute Oral Toxicity: The parent compound, Donepezil hydrochloride, is classified as acutely toxic and potentially fatal if ingested[7][8][9].
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation[4][5].
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation[4][5].
-
Pharmacological Effects: As a cholinesterase inhibitor, systemic absorption could lead to cholinergic effects, including nausea, vomiting, dizziness, and bradycardia (slow heart rate)[10][11][12].
Engineering Controls: The Primary Barrier
Personal Protective Equipment (PPE) is the final line of defense. The primary method for containment must always be robust engineering controls designed to minimize exposure[13][14].
-
For Weighing and Handling Powders: All handling of solid Donepezil-d4 must be performed within a containment ventilated enclosure (CVE), also known as a powder containment hood or ventilated balance enclosure. These systems are specifically designed with airflows that prevent fine powders from becoming airborne. A standard chemical fume hood may cause air turbulence that disperses fine powders, making a CVE the superior choice[6].
-
For Handling Solutions: Work involving solutions of Donepezil-d4 should be conducted within a certified chemical fume hood to protect against splashes and aerosol generation[3].
Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are critical for preventing direct contact with the compound. A multi-layered approach is recommended.
Core PPE Requirements
The following table summarizes the minimum PPE required for handling Donepezil-d4 in solid and solution forms.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Disposable Lab Coat with Knit Cuffs & Sleeve Covers | See Table 2 |
| Handling Solutions | Double Nitrile Gloves | Chemical Safety Goggles | Disposable Lab Coat with Knit Cuffs | Not required if in fume hood; have respirator available for spills |
Step-by-Step Methodologies
Glove Selection and Use:
-
Inner Glove: Don a pair of standard nitrile examination gloves. Check for any visible defects.
-
Outer Glove: Don a second pair of powder-free nitrile gloves over the first. The outer glove should have a longer cuff that extends over the sleeve of the lab coat. Using gloves of two different colors can help in the early detection of a breach in the outer glove.
-
Technique: Handle the compound with deliberate and careful movements. If the outer glove becomes contaminated, remove it immediately using a technique that avoids touching the outer surface with your bare hand, and replace it with a new one.
-
Disposal: After handling, remove gloves and dispose of them in the designated potent compound waste stream[7].
Eye and Face Protection:
-
Chemical Safety Goggles: These must be worn at all times and provide a full seal around the eyes to protect from dust particles and splashes[3][8]. Standard safety glasses are insufficient as they do not provide a seal.
-
Face Shield: When handling the solid compound outside of a glovebox, a face shield must be worn in addition to safety goggles to protect the entire face from airborne particles.
Protective Clothing:
-
A disposable, solid-front lab coat with knit cuffs is mandatory to prevent skin contact. The knit cuffs ensure a snug fit around the inner glove.
-
Disposable sleeve covers should be worn over the lab coat sleeves, with the outer glove pulled over the cuff of the sleeve cover.
Respiratory Protection: The choice of respirator depends on the scale and duration of the operation involving the solid compound.
| Protection Level | Respirator Type | When to Use |
| Level 1 | N95 or P100 Disposable Respirator | Small-scale, short-duration tasks inside a CVE. |
| Level 2 | Half-Mask or Full-Face Air-Purifying Respirator (APR) with P100 cartridges | Larger-scale or longer-duration tasks inside a CVE. |
| Level 3 | Powered Air-Purifying Respirator (PAPR) with P100 filters | High-potency operations, or when maximum protection and comfort are needed. |
Workflow for Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures: Spill and Exposure Plan
Accidents require immediate and correct action. All personnel must be trained on these procedures.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and large amounts of water for at least 15 minutes[3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3][7]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[3][8].
Spill Response
The response to a spill depends on its size and location.
Caption: Decision Tree for Spill Response.
Decontamination and Disposal Plan
All materials that come into contact with Donepezil-d4 must be considered potent waste and disposed of according to institutional and local regulations[15][16]. Never dispose of this compound down the drain[5][17].
Waste Segregation
Establish clearly labeled waste containers in the laboratory.
| Waste Stream | Container Type | Examples |
| Solid Potent Waste | Labeled, sealed plastic container or bag | Contaminated PPE (gloves, coat), weigh paper, pipette tips, absorbent pads |
| Liquid Potent Waste | Labeled, sealed, shatter-proof container | Contaminated solvents, stock solutions, reaction mixtures |
| Sharps Waste | Labeled, puncture-proof sharps container | Contaminated needles, razor blades |
All waste must be disposed of through a certified hazardous waste management vendor[18][19]. Ensure all containers are securely sealed and the exterior is decontaminated before removal from the containment area.
References
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]
-
Donepezil PubChem CID 3152. National Center for Biotechnology Information. [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Pharmaceutical Waste Disposal. Republic Services. [Link]
-
Pharmaceutical Waste Disposal. Hazardous Waste Disposal. [Link]
-
Comprehensive safety assessment of donepezil: pharmacovigilance analysis based on the FDA adverse event reporting system. PubMed Central. [Link]
-
Safety and tolerability of donepezil 23 mg in moderate to severe Alzheimer's disease. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE). Duke University Occupational & Environmental Safety. [Link]
-
Suspected donepezil toxicity: A case report. PubMed Central. [Link]
-
DEA & Pharmaceutical Waste. Clean Earth. [Link]
-
Donepezil - StatPearls. National Center for Biotechnology Information. [Link]
-
Pharmaceutical Waste Disposal Services. Triumvirate Environmental. [Link]
-
The safety and tolerability of donepezil in patients with Alzheimer's disease. PubMed Central. [Link]
-
Pharmaceutical Waste Disposal EXPLAINED. YouTube. [Link]
-
Comprehensive safety assessment of donepezil: pharmacovigilance analysis based on the FDA adverse event reporting system. Frontiers. [Link]
Sources
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. fishersci.com [fishersci.com]
- 10. Comprehensive safety assessment of donepezil: pharmacovigilance analysis based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suspected donepezil toxicity: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escopharma.com [escopharma.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Pharmaceutical Waste Disposal [lamprecycling.veoliaes.com]
- 16. Pharmaceutical Waste Disposal | Responsible Disposal Solutions — Act Now — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 17. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 18. DEA & Pharmaceutical Waste | Clean Earth [cleanearthinc.com]
- 19. triumvirate.com [triumvirate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
